1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azidoethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound characterized by its azidoethyl and oxabicyclohexane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane typically involves a multi-step process. One common method includes the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient formation of the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires specialized equipment .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalable synthesis of related compounds, such as 2-azabicyclo[2.1.1]hexane hydrochloride, involves batchwise preparation and intramolecular displacement reactions . These methods can potentially be adapted for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions with nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include 4-iodo-1H-pyrazole and other similar compounds.
Reaction Conditions: These reactions typically occur under mild conditions, such as using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with 4-iodo-1H-pyrazole can lead to the formation of a constitutional isomer through an unexpected rearrangement .
Scientific Research Applications
1-(1-Azidoethyl)-2-oxabicyclo[21
Medicinal Chemistry: This compound can serve as a building block for the synthesis of ligand-directed degraders (LDDs), which are used to target specific proteins for degradation.
Materials Science: The unique bicyclic structure of this compound makes it a valuable component in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane involves its role as an electrophile in ring-opening reactions. The azido group can participate in nucleophilic substitution, leading to the formation of new compounds with potential biological activity . The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but differs in the presence of an azabicyclo moiety instead of an oxabicyclo moiety.
Bicyclo[2.1.1]hexane Derivatives: Various derivatives of bicyclo[2.1.1]hexane have been synthesized using photochemistry and other methods.
Uniqueness: 1-(1-Azidoethyl)-2-oxabicyclo[211]hexane is unique due to its combination of an azidoethyl group and an oxabicyclohexane structure
Properties
IUPAC Name |
1-(1-azidoethyl)-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(9-10-8)7-2-6(3-7)4-11-7/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOWBLXAHWKJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)CO2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.